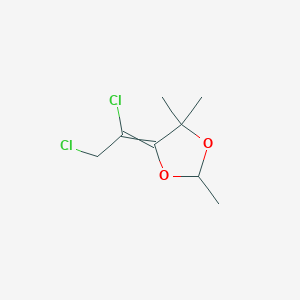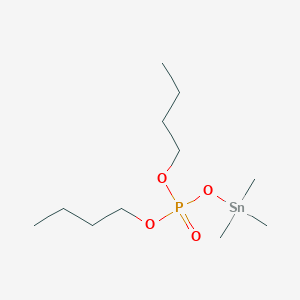
4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane is a complex organotin compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane typically involves the reaction of organotin precursors with phosphorus-containing reagents under controlled conditions. One common method includes the use of butyl lithium and dimethylphosphite, followed by the introduction of tin chloride to form the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods with additional purification steps to ensure the removal of impurities. Techniques such as distillation, crystallization, and chromatography are often employed to achieve high purity levels required for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can yield lower oxidation state tin compounds.
Substitution: The butoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium or platinum complexes.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
Aplicaciones Científicas De Investigación
4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions and polymerization processes.
Biology: The compound’s organotin moiety is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials, such as coatings and composites, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which 4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane exerts its effects involves interactions with molecular targets such as enzymes and cellular membranes. The organotin moiety can bind to thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its biological activity, including antimicrobial and anticancer effects.
Comparación Con Compuestos Similares
Tributyltin oxide: Another organotin compound with similar applications in catalysis and materials science.
Dimethyltin dichloride: Used in organic synthesis and as a stabilizer in PVC production.
Triphenyltin hydroxide: Known for its use as a pesticide and in antifouling paints.
Uniqueness: 4-Butoxy-2,2-dimethyl-4-oxo-3,5-dioxa-4lambda~5~-phospha-2-stannanonane is unique due to its specific combination of butoxy, dimethyl, and oxo groups, which confer distinct chemical reactivity and biological activity
Propiedades
Número CAS |
88158-37-6 |
|---|---|
Fórmula molecular |
C11H27O4PSn |
Peso molecular |
373.01 g/mol |
Nombre IUPAC |
dibutyl trimethylstannyl phosphate |
InChI |
InChI=1S/C8H19O4P.3CH3.Sn/c1-3-5-7-11-13(9,10)12-8-6-4-2;;;;/h3-8H2,1-2H3,(H,9,10);3*1H3;/q;;;;+1/p-1 |
Clave InChI |
IPWMFCSSJFPQIY-UHFFFAOYSA-M |
SMILES canónico |
CCCCOP(=O)(OCCCC)O[Sn](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[4-(Methanesulfonyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14382982.png)
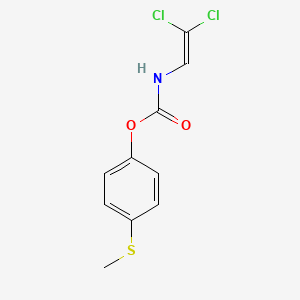
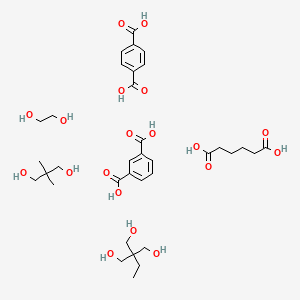
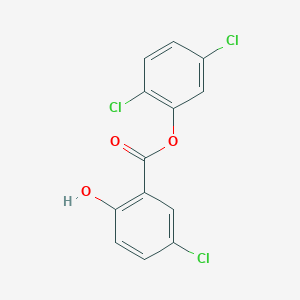
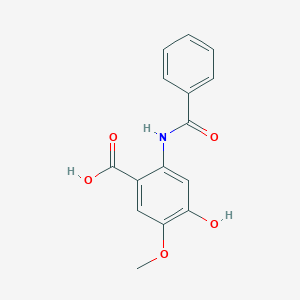
![9-[(2-Chlorophenyl)methylidene]-1-fluoro-9H-fluorene](/img/structure/B14383021.png)
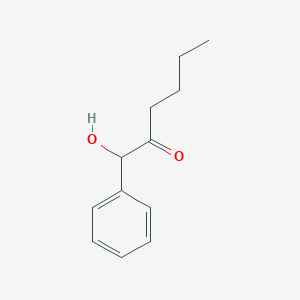
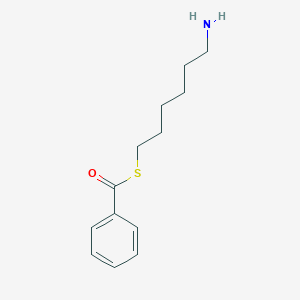
![[(1R,2R)-2-(2,5-dimethoxyphenyl)cyclopentyl]methanesulfonic acid](/img/structure/B14383034.png)
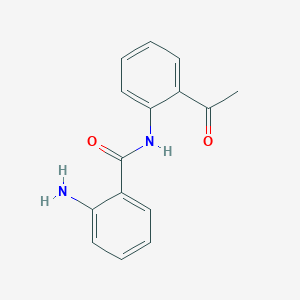

![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline](/img/structure/B14383056.png)

